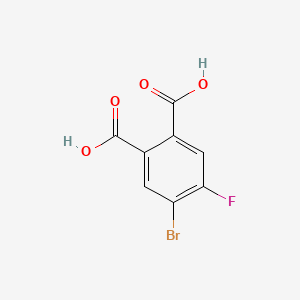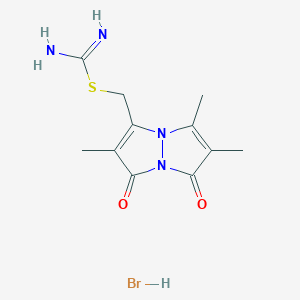
(Isothiouronium)bimane Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isothiouronium)bimane Hydrobromide is a fluorescent reagent with the molecular formula C11H14N4O2S2•HBr and a molecular weight of 347.23 . This compound is primarily used in research settings and is known for its ability to act as a fluorescent probe.
Métodos De Preparación
The preparation of (Isothiouronium)bimane Hydrobromide involves the synthesis of isothiouronium salts through alkylation reactions. The synthetic routes typically involve the reaction of thiourea with alkyl halides under controlled conditions to form the isothiouronium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Análisis De Reacciones Químicas
(Isothiouronium)bimane Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(Isothiouronium)bimane Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (Isothiouronium)bimane Hydrobromide involves its ability to form hydrogen bonds and interact with various molecular targets. The isothiouronium group enhances its hydrogen-bonding propensity, allowing it to function effectively in protic solvents like methanol. This interaction facilitates the compound’s role as a fluorescent probe and its ability to be recycled and reused .
Comparación Con Compuestos Similares
(Isothiouronium)bimane Hydrobromide can be compared with other similar compounds, such as:
2-(2-Aminoethyl)isothiourea dihydrobromide: Known for its use as a nitric oxide synthase inhibitor.
2-Benzyl-1-(3H-benzothiazol-2-ylidene)-isothiourea: Utilized in various chemical reactions and studies.
The uniqueness of this compound lies in its specific fluorescent properties and its versatility in various research applications.
Propiedades
Fórmula molecular |
C11H15BrN4O2S |
|---|---|
Peso molecular |
347.23 g/mol |
Nombre IUPAC |
(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C11H14N4O2S.BrH/c1-5-7(3)14-8(4-18-11(12)13)6(2)10(17)15(14)9(5)16;/h4H2,1-3H3,(H3,12,13);1H |
Clave InChI |
QOBGGUPFQSVYKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSC(=N)N)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



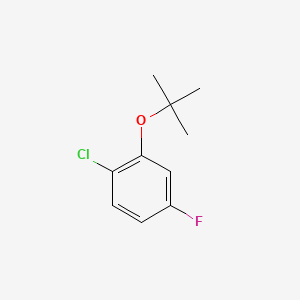

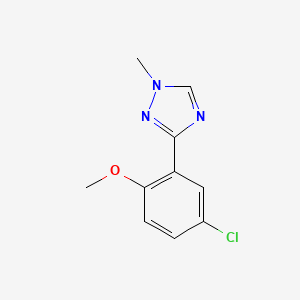






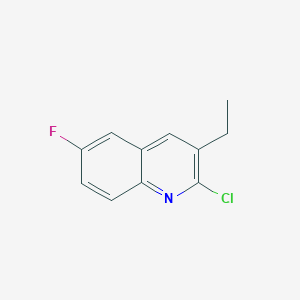

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
